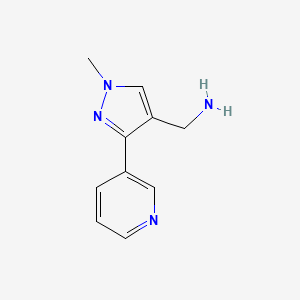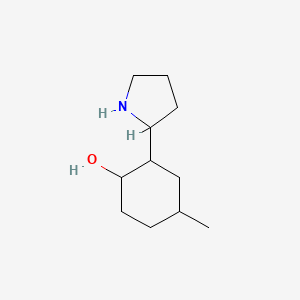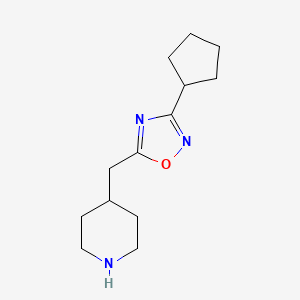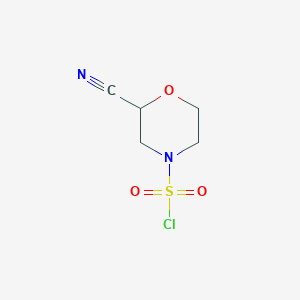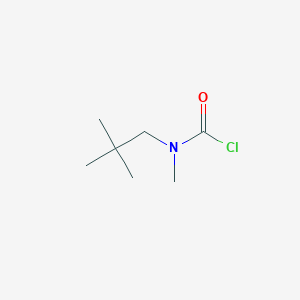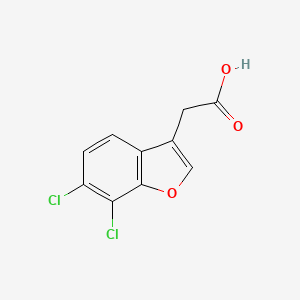
2-(6,7-二氯-1-苯并呋喃-3-基)乙酸
描述
This compound, also known as 2-(6,7-Dichloro-1-benzofuran-3-yl)acetic acid, is a chemical compound with the molecular formula C10H6Cl2O3 . It is a derivative of benzofuran, a type of aromatic organic compound .
Synthesis Analysis
The synthesis of benzofuran derivatives often involves strategies such as the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones . Other strategies include the dehydrative cyclization of o-hydroxybenzyl ketones and the cyclization of aryl acetylenes using transition-metal catalysis .Molecular Structure Analysis
The molecular structure of this compound includes a benzofuran ring, which is a type of heterocyclic compound. The benzofuran ring in this compound is substituted with two chlorine atoms at the 6 and 7 positions, and an acetic acid group at the 3 position .Chemical Reactions Analysis
Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications . The 4-position of the benzofuran may be substituted or unsubstituted but good antimicrobial activity was exhibited when the substituent on the 4-position contained halogens or hydroxyl groups .Physical and Chemical Properties Analysis
The compound is a powder at room temperature . It has a molecular weight of 245.06 . The melting point is between 165-170 degrees Celsius .科学研究应用
有机化学和材料科学中的应用
有机酸在工业应用中的应用
有机酸,包括乙酸,已被探索用于石油和天然气工业中的酸化作业中的作用。弱有机酸因其较低的腐蚀速率和在高温应用中的更好性能而优于盐酸。特别是乙酸,可用于溶解钻井泥浆滤饼,并作为酸化作业的组分,以提高采收率 (Alhamad 等人,2020)。另一篇综述证实了这些发现,表明有机酸在油田作业中增产和去除地层损伤方面很有用 (Alhamad 等人,2020)。
苯并呋喃衍生物在药物开发中的应用
苯并呋喃化合物因其强大的生物活性而备受关注,包括抗肿瘤、抗菌、抗氧化和抗病毒特性。由于这些化合物具有作为天然药物先导化合物的潜力,因此一直是化学和药物研究的重点。最近的研究已经确定了具有抗丙型肝炎病毒活性的新型苯并呋喃化合物,强调了它们的治疗潜力 (苗等人,2019)。
环境应用
废水处理
过氧乙酸与乙酸密切相关,因其强大的消毒性能而广为人知,并且在废水出水消毒方面备受关注。它提供了多种优势,包括广谱活性、无毒或致突变残留物,以及在初级和二级出水中有效。然而,挑战包括由于分解成乙酸而导致出水中有机物含量增加以及成本问题 (Kitis,2004)。
生物技术和生物医学研究
乙酸调控细胞死亡
在酵母研究中,乙酸诱导细胞死亡的作用已被广泛研究。了解乙酸如何调节细胞功能可为生物技术应用和生物医学策略的潜在靶点提供见解,说明该化合物除了传统用途之外的相关性 (Chaves 等人,2021)。
作用机制
Target of Action
Benzofuran compounds, which this molecule is a derivative of, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
It’s worth noting that benzofuran derivatives have been found to exhibit various biological activities, suggesting that they may interact with multiple targets .
Biochemical Pathways
Benzofuran derivatives have been found to exhibit a broad range of biological activities, suggesting that they may influence multiple biochemical pathways .
Result of Action
Benzofuran derivatives have been found to exhibit various biological activities, suggesting that they may have multiple effects at the molecular and cellular level .
安全和危害
未来方向
Benzofuran and its derivatives have attracted considerable attention due to their wide range of biological and pharmacological applications. They have emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets . Therefore, there is potential for future research in this area, particularly in the development of new therapeutic agents.
生化分析
Biochemical Properties
2-(6,7-Dichloro-1-benzofuran-3-yl)acetic acid plays a significant role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. The compound is known to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator. These interactions can alter the enzymatic activity, leading to changes in metabolic flux and metabolite levels .
Cellular Effects
2-(6,7-Dichloro-1-benzofuran-3-yl)acetic acid affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to impact the expression of specific genes, leading to changes in protein synthesis and cellular behavior. Additionally, it can affect cellular metabolism by altering the activity of key metabolic enzymes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(6,7-Dichloro-1-benzofuran-3-yl)acetic acid can change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to the compound can lead to sustained changes in cellular behavior and function .
Dosage Effects in Animal Models
The effects of 2-(6,7-Dichloro-1-benzofuran-3-yl)acetic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of metabolic pathways and gene expression. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, indicating that the compound’s impact is dose-dependent .
Metabolic Pathways
2-(6,7-Dichloro-1-benzofuran-3-yl)acetic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing their activity and function. The compound can alter metabolic flux and metabolite levels, leading to changes in cellular metabolism. These interactions can have significant implications for cellular function and overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of 2-(6,7-Dichloro-1-benzofuran-3-yl)acetic acid within cells and tissues are crucial for its activity and function. The compound can interact with specific transporters or binding proteins, facilitating its movement across cellular membranes. Its localization and accumulation within specific cellular compartments can influence its activity and effects on cellular processes .
Subcellular Localization
The subcellular localization of 2-(6,7-Dichloro-1-benzofuran-3-yl)acetic acid is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can affect its interactions with biomolecules and its overall impact on cellular processes .
属性
IUPAC Name |
2-(6,7-dichloro-1-benzofuran-3-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2O3/c11-7-2-1-6-5(3-8(13)14)4-15-10(6)9(7)12/h1-2,4H,3H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPCDXAMYEQJHCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C(=CO2)CC(=O)O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



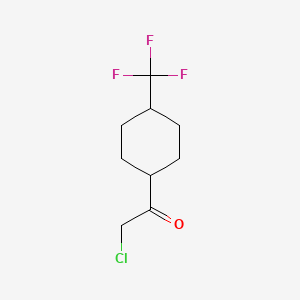
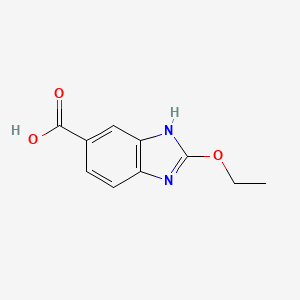
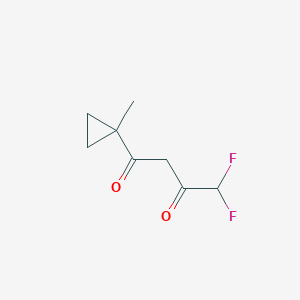

![tert-butyl N-[3-(methylamino)cyclobutyl]carbamate](/img/structure/B1432482.png)
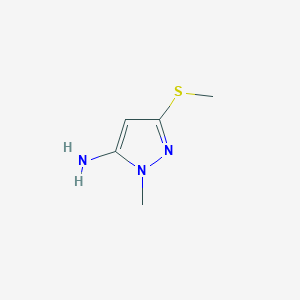
![2,2-Difluoro-1-[3-(propan-2-yloxy)phenyl]ethan-1-ol](/img/structure/B1432484.png)
